6-(2-(3,4-Diethoxyphenyl)thiazol-5-yl)picolinic acid
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Overview
Description
6-(2-(3,4-Diethoxyphenyl)thiazol-5-yl)picolinic acid is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of a picolinic acid moiety attached to a thiazole ring, which is further substituted with a 3,4-diethoxyphenyl group.
Preparation Methods
The synthesis of 6-(2-(3,4-Diethoxyphenyl)thiazol-5-yl)picolinic acid typically involves multi-step reactions. One common synthetic route includes the Hantzsch thiazole synthesis, where a β-keto ester reacts with thiourea and an α-haloketone under acidic conditions to form the thiazole ring . The reaction conditions often require heating and the use of solvents like ethanol or acetic acid. Industrial production methods may involve optimization of these reaction conditions to improve yield and purity, including the use of catalysts and advanced purification techniques .
Chemical Reactions Analysis
6-(2-(3,4-Diethoxyphenyl)thiazol-5-yl)picolinic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the phenyl group. .
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of 6-(2-(3,4-Diethoxyphenyl)thiazol-5-yl)picolinic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects . The compound’s structure allows it to fit into the active sites of these enzymes, blocking their function and disrupting essential biological processes .
Comparison with Similar Compounds
6-(2-(3,4-Diethoxyphenyl)thiazol-5-yl)picolinic acid can be compared with other thiazole derivatives, such as:
6-(2-(3,4-Dimethoxyphenyl)thiazol-4-yl)picolinic acid: Similar in structure but with methoxy groups instead of ethoxy groups.
2-(2,4-Diphenyl-1,3-thiazol-5-yl)acetic acid: Another thiazole derivative with different substituents and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development efforts .
Properties
Molecular Formula |
C19H18N2O4S |
---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
6-[2-(3,4-diethoxyphenyl)-1,3-thiazol-5-yl]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C19H18N2O4S/c1-3-24-15-9-8-12(10-16(15)25-4-2)18-20-11-17(26-18)13-6-5-7-14(21-13)19(22)23/h5-11H,3-4H2,1-2H3,(H,22,23) |
InChI Key |
NIWCSQUEFVUGMQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NC=C(S2)C3=NC(=CC=C3)C(=O)O)OCC |
Origin of Product |
United States |
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